1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
Beschreibung
This compound features a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a piperazine moiety at position 4. The piperazine nitrogen is further functionalized with a propan-1-one group bearing a 4-fluorophenoxy side chain.
Eigenschaften
IUPAC Name |
1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-(4-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-14(30-17-6-4-16(22)5-7-17)21(29)27-12-10-26(11-13-27)19-9-8-18-23-24-20(15-2-3-15)28(18)25-19/h4-9,14-15H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWANAUYPVONOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4CC4)C=C2)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one typically involves multiple steps:
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Formation of the Triazolopyridazine Core:
- Starting with a suitable pyridazine derivative, the triazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate nitrile.
- Reaction conditions often include heating in a solvent such as ethanol or acetic acid.
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Attachment of the Piperazine Ring:
- The triazolopyridazine intermediate is then reacted with piperazine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide).
Analyse Chemischer Reaktionen
Reactivity of the Triazolo-Pyridazine Core
The fused triazolo[4,3-b]pyridazine system is electron-deficient, enabling electrophilic substitution at specific positions. Key reactions include:
Key Insight : The cyclopropyl group at C3 stabilizes the triazole ring against hydrolysis but may participate in strain-driven ring-opening under extreme conditions .
Piperazine Linker Reactivity
The piperazine moiety is a nucleophilic site for alkylation, acylation, or coordination:
Stability Note : Piperazine derivatives are prone to oxidation at the secondary amine under prolonged exposure to air .
Propan-1-one and Fluorophenoxy Group Reactivity
The ketone and aryl ether functionalities drive the following transformations:
Critical Observation : The 4-fluorophenoxy group exhibits exceptional stability under mild acidic/basic conditions due to the electron-withdrawing fluorine .
Degradation Pathways
Stability studies on analogs suggest potential degradation routes:
Synthetic Modifications
Strategies for derivatization include:
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Side-Chain Functionalization : Introducing sulfonyl or carbamate groups at the piperazine nitrogen .
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Heterocycle Fusion : Coupling with azoles or diazepines via C–H activation .
Key Research Findings
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Catalytic Hydrogenation : The ketone group is selectively reduced to an alcohol without affecting the triazolo-pyridazine core.
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Metabolic Stability : In vitro studies on analogs show rapid hepatic clearance due to piperazine N-demethylation .
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pH-Dependent Solubility : Protonation of the piperazine nitrogen enhances water solubility below pH 4 .
Wirkmechanismus
The mechanism of action of 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance binding affinity and specificity, while the fluorophenoxy group can improve the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the evidence, differing primarily in substituents and core heterocycles. Key comparisons are outlined below:
Core Heterocycle and Piperazine Modifications
- Compound from : Structure: 3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine. Comparison: Replaces the propan-1-one group with a sulfonyl-linked 4-fluorophenyl moiety.
- Compound from : Structure: 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one. Comparison: Substitutes the 4-fluorophenoxy group with a phenylthio group. The sulfur atom increases lipophilicity, which may enhance CNS penetration but reduce aqueous solubility .
Triazolo Isomer Variants
- Compound f (): Structure: 1,2,4-Triazolo[4,3-a]pyridin-3-(2H)-one linked to piperazine via a propyl chain. Comparison: The triazolo[4,3-a]pyridinone core differs in ring fusion position, altering electronic properties and steric bulk. This may reduce affinity for targets requiring planar triazolo[4,3-b]pyridazine recognition .
- Impurity B (): Structure: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
Functional Analog with Imidazo Core ()
- Structure : 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one.
- Comparison : Replaces the triazolo[4,3-b]pyridazine with an imidazo[1,2-a]pyridine core. The trifluoromethyl group enhances metabolic resistance, while the imidazole ring may improve π-π stacking interactions with aromatic residues in enzyme active sites .
Hypothesized Pharmacological and Physicochemical Differences
Rationale :
- The 4-fluorophenoxy group in the target compound balances lipophilicity and polarity, favoring moderate blood-brain barrier penetration.
- Sulfonyl () and trifluoromethyl () groups improve metabolic stability via electron-withdrawing effects .
- Phenylthio () increases LogP, enhancing CNS uptake but risking hepatotoxicity .
Biologische Aktivität
The compound 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a triazolopyridazine core linked to a piperazine moiety and a fluorophenoxy group. Its molecular formula is , with a molecular weight of approximately 379.47 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies indicate that it may function as an inhibitor for specific kinases and enzymes, which could modulate signaling pathways related to cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyridazine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.1 to 18.8 µM . The mechanism underlying this activity often involves the induction of apoptosis and inhibition of tumor growth through interference with cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazolopyridazine derivatives exhibit activity against several bacterial strains, suggesting their potential use as antibacterial agents .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the piperazine linker or substituents on the triazolopyridazine core can significantly influence potency and selectivity towards various biological targets . For instance, variations in the aryl tail group can affect lipophilicity and electronic properties, thereby impacting overall activity.
Future Directions
Continued research into this compound's biological activity is warranted. Future studies should focus on:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models.
- Toxicology Studies : Evaluating safety profiles to mitigate potential side effects.
- Optimization of Derivatives : Synthesizing new analogs to enhance efficacy and selectivity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one exhibit significant anticancer properties. For instance, triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A specific study demonstrated that triazolo-pyridazine derivatives showed promising activity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. Investigations into similar compounds have shown effectiveness against resistant strains of bacteria, making this class of compounds valuable in the development of new antibiotics .
Neurological Applications
Given the piperazine moiety's known effects on the central nervous system, this compound may also have applications in treating neurological disorders. Studies on related compounds indicate potential anxiolytic and antidepressant effects, which could be explored further for developing treatments for conditions such as anxiety and depression .
Synthesis and Functionalization
The synthesis of 1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one involves multi-step chemical reactions that allow for various functionalizations at different stages. Recent advancements in synthetic methodologies have facilitated the production of these compounds with improved yields and purity .
Case Study 1: Anticancer Screening
A study conducted on a series of triazolo-pyridazine derivatives demonstrated their effectiveness in inhibiting the proliferation of human cancer cell lines (e.g., HeLa and A549). The results indicated that modifications to the piperazine ring significantly influenced anticancer activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Testing
In another investigation, a library of triazole-based compounds was screened against various microbial strains. The results showed that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. This reinforces the potential of triazole-containing compounds as new antimicrobial agents .
Q & A
Q. What is the rationale for incorporating a triazolopyridazine core and fluorophenoxy group in this compound?
The triazolopyridazine scaffold is a pharmacophore known for bivalent binding to bromodomains (e.g., BRD4), enhancing potency by engaging two acetyl-lysine recognition sites. The cyclopropyl group at the 3-position improves metabolic stability, while the 4-fluorophenoxy moiety enhances cellular permeability and target engagement by balancing lipophilicity and solubility . Structural optimization strategies for similar compounds (e.g., AZD5153) emphasize substituent effects on BRD4 binding kinetics and pharmacokinetics (PK) .
Q. What synthetic routes are recommended for this compound, and how is regioselectivity ensured during triazolopyridazine formation?
Synthesis typically involves:
- Step 1 : Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions (e.g., HCl/EtOH) to form the triazolopyridazine core.
- Step 2 : Piperazine coupling via nucleophilic aromatic substitution (SNAr) at the 6-position of the triazolopyridazine.
- Step 3 : Etherification of the propan-1-one side chain with 4-fluorophenol using Mitsunobu or Williamson synthesis. Regioselectivity in triazole ring closure is controlled by steric and electronic factors, validated via NMR and X-ray crystallography .
Q. Which analytical methods are critical for characterizing this compound’s purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products under accelerated stability conditions (40°C/75% RH).
- NMR (1H/13C, 2D-COSY) : Confirms regiochemistry of the triazolopyridazine and piperazine linkage.
- XRPD (X-ray powder diffraction) : Assesses crystallinity, which impacts solubility and bioavailability .
Advanced Research Questions
Q. How does this compound compare to AZD5153 in terms of BRD4 inhibition and cellular potency?
While AZD5153 (a methoxy-triazolopyridazine analog) achieves sub-nanomolar BRD4 binding (IC₅₀ = 0.8 nM), the cyclopropyl variant here may exhibit altered kinetics due to steric effects. Cellular potency is evaluated via:
- c-Myc downregulation : Western blot in BET-dependent cancer lines (e.g., MV4-11 AML cells).
- ChIP-seq : Measures displacement of BRD4 at oncogenic enhancers (e.g., MYC, BCL2). Contradictions between biochemical and cellular IC₅₀ values (e.g., 10-fold differences) may arise from off-target effects, requiring counter-screens against non-BET bromodomains (e.g., BRD7/9) .
Q. What experimental designs mitigate pharmacokinetic limitations (e.g., low oral bioavailability) in rodent models?
- Liver microsome assays : Identify metabolic hotspots (e.g., piperazine N-dealkylation) to guide deuterium incorporation or fluorination.
- Xenograft studies : Use subcutaneous or orthotopic models with PK/PD correlation (e.g., tumor growth inhibition vs. plasma AUC).
- Formulation : Nanoemulsions or cyclodextrin complexes improve solubility for IV/IP administration .
Q. How can data contradictions between in vitro binding and in vivo efficacy be resolved?
- Off-target profiling : Use proteome-wide CETSA (Cellular Thermal Shift Assay) to identify non-BET interactions.
- CRISPR validation : Knock out BRD4 in resistant cell lines to confirm on-target mechanism.
- Metabolite screening : LC-MS/MS identifies active/inactive metabolites in plasma/tumor homogenates .
Q. What structural modifications enhance blood-brain barrier (BBB) penetration for neurological targets?
- LogP optimization : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) via replacing the fluorophenoxy group with trifluoromethyl or cyclopropyl ethers.
- P-gp efflux assays : Measure ABCB1 inhibition to predict CNS availability.
- In silico modeling : Predict BBB score using QSAR tools like SwissADME .
Methodological Guidance for Data Analysis
Q. How to design dose-response studies for BET inhibition in primary cells vs. cancer lines?
- Primary cells : Use low-serum conditions (2% FBS) to avoid serum-derived growth factor interference.
- Cancer lines : Include BET-resistant clones (e.g., BRD4-mutated) as negative controls.
- Data normalization : Express c-Myc levels as % inhibition relative to DMSO controls .
Q. Which computational tools predict polypharmacology risks for this compound?
- Molecular docking (AutoDock Vina) : Screen against BRD4 (PDB: 5U50) and homologous bromodomains (e.g., BRD2/3).
- MD simulations (GROMACS) : Assess binding stability (>50 ns trajectories) and water-mediated interactions.
- Cheminformatics (ChemAxon) : Calculate similarity to known hERG or CYP inhibitors .
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